PNMT Enzyme Inhibition: 1.75-Fold Superiority vs. Cyclohexyl Analog
In a classic structure-activity relationship (SAR) study employing an LCEC (liquid chromatography electrochemical) assay, the cycloheptyl analog 13c (the free base form of the target compound) demonstrated an IC50 of approximately 8 µM against PNMT. In a direct head-to-head comparison within the same experimental series, the corresponding cyclohexyl analog (compound 10) exhibited an IC50 of approximately 14 µM, yielding a quantified 1.75-fold improvement in inhibitory potency for the seven-membered ring compound [1]. This superior performance is mediated by optimal hydrophobic and steric interactions within the enzyme's binding pocket, which accommodates groups of approximately 6.4 Å length and 2.5 Å width [2].
| Evidence Dimension | PNMT enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 8 µM (compound 13c, cycloheptyl type A analog, free base form of target compound) |
| Comparator Or Baseline | IC50 ≈ 14 µM (compound 10, cyclohexyl type A analog) |
| Quantified Difference | 1.75-fold more potent (lower IC50 indicates higher potency) |
| Conditions | LCEC assay; J. Med. Chem. 1981, 24, 7-12 |
Why This Matters
For researchers developing PNMT inhibitors or studying CNS adrenergic pathways, the cycloheptyl analog provides measurably greater target engagement at equal concentration, directly informing SAR-driven lead optimization and compound selection.
- [1] Vincek, W. C.; Aldrich, C. S.; Borchardt, R. T.; Grunewald, G. L. J. Med. Chem. 1981, 24 (1), 7-12. Comparison of compound 13c (cycloheptyl, IC50 ≈ 8 µM) vs. compound 10 (cyclohexyl, IC50 ≈ 14 µM). View Source
- [2] Vincek, W. C. et al. J. Med. Chem. 1981, 24, 7-12. Structural requirements for PNMT binding: optimal hydrophobic group length ~6.4 Å, width ~2.5 Å. View Source
